molecular formula C21H26N2O2 B2719741 methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate CAS No. 860783-81-9

methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate

Cat. No.: B2719741
CAS No.: 860783-81-9
M. Wt: 338.451
InChI Key: YWPACUKJYKRIDX-UHFFFAOYSA-N
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Description

methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate is a complex organic compound with a unique structure that combines a benzylpiperidine moiety with an aminomethylbenzenecarboxylate group.

Scientific Research Applications

methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of “Methyl 3-amino-2-[(4-benzylpiperidino)methyl]benzenecarboxylate” is not specified in the sources I found. The mechanism of action would depend on the specific biological or chemical system in which the compound is used .

Safety and Hazards

The safety and hazards associated with “Methyl 3-amino-2-[(4-benzylpiperidino)methyl]benzenecarboxylate” are not specified in the sources I found. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future directions for research and application of “Methyl 3-amino-2-[(4-benzylpiperidino)methyl]benzenecarboxylate” are not specified in the sources I found. The potential for future research would depend on the compound’s properties and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. This intermediate is then reacted with an aminomethylbenzenecarboxylate precursor under specific conditions to form the final product. Common reagents used in these reactions include reducing agents, catalysts, and solvents that facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-[(4-phenylpiperidino)methyl]benzenecarboxylate
  • Methyl 3-amino-2-[(4-methylpiperidino)methyl]benzenecarboxylate
  • Methyl 3-amino-2-[(4-ethylpiperidino)methyl]benzenecarboxylate

Uniqueness

methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate is unique due to its specific benzylpiperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-25-21(24)18-8-5-9-20(22)19(18)15-23-12-10-17(11-13-23)14-16-6-3-2-4-7-16/h2-9,17H,10-15,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPACUKJYKRIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)CN2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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